molecular formula C12H16FIN2O6 B12708841 5-(1-Methoxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine CAS No. 123881-95-8

5-(1-Methoxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine

Cat. No.: B12708841
CAS No.: 123881-95-8
M. Wt: 430.17 g/mol
InChI Key: KADYVQWJOLNYEE-NFSOJESZSA-N
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Description

5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is characterized by the presence of a methoxy group, an iodine atom, and a fluorine atom. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves the regiospecific reaction of 5-vinyl-2’-deoxyuridine with iodine monochloride and an alcohol. The reaction conditions are carefully controlled to ensure the correct substitution pattern on the uridine scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group and the iodine atom can participate in redox reactions, altering the compound’s electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.

Scientific Research Applications

5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through incorporation into viral or cellular DNA. This incorporation can lead to chain termination or mutations, disrupting the replication process. The methoxy and fluorine groups enhance the compound’s stability and binding affinity to the target enzymes and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methoxy-2-iodoethyl)-2’-deoxyuridine
  • 5-(1-Methoxy-2-iodoethyl)uridine
  • 5-(1-Methoxy-2-iodoethyl)-2’-deoxycytidine

Uniqueness

5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and stability compared to its analogs. This fluorine substitution can enhance the compound’s antiviral properties and reduce its susceptibility to enzymatic degradation .

Properties

CAS No.

123881-95-8

Molecular Formula

C12H16FIN2O6

Molecular Weight

430.17 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H16FIN2O6/c1-21-6(2-14)5-3-16(12(20)15-10(5)19)11-8(13)9(18)7(4-17)22-11/h3,6-9,11,17-18H,2,4H2,1H3,(H,15,19,20)/t6?,7-,8-,9-,11-/m1/s1

InChI Key

KADYVQWJOLNYEE-NFSOJESZSA-N

Isomeric SMILES

COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F

Canonical SMILES

COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Origin of Product

United States

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